methyl N-[4-(2-oxochromen-3-yl)phenyl]carbamate
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Overview
Description
Methyl N-[4-(2-oxochromen-3-yl)phenyl]carbamate is an organic compound that belongs to the class of carbamates. This compound features a chromenone moiety, which is a derivative of coumarin, linked to a phenyl group through a carbamate linkage. The presence of the chromenone structure imparts unique photophysical and chemical properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[4-(2-oxochromen-3-yl)phenyl]carbamate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-aminophenol and 3-formylchromone.
Formation of Intermediate: The 4-aminophenol undergoes a reaction with 3-formylchromone in the presence of a suitable catalyst to form an intermediate Schiff base.
Carbamate Formation: The Schiff base is then treated with methyl chloroformate under basic conditions to form the desired this compound.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves:
Catalyst Selection: Using efficient catalysts to speed up the reaction.
Reaction Conditions: Controlling temperature, pressure, and pH to optimize the reaction conditions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[4-(2-oxochromen-3-yl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The chromenone moiety can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, methyl N-[4-(2-oxochromen-3-yl)phenyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential bioactivity. The chromenone moiety is known for its antioxidant and anti-inflammatory properties, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The carbamate linkage is a common feature in many pharmaceuticals, and the chromenone structure adds to its pharmacological potential.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other materials that benefit from its photophysical properties.
Mechanism of Action
The mechanism of action of methyl N-[4-(2-oxochromen-3-yl)phenyl]carbamate involves its interaction with specific molecular targets. The chromenone moiety can interact with enzymes and receptors, modulating their activity. The carbamate linkage can also undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl N-[4-(2-oxochromen-3-yl)phenyl]carbamate: Unique due to its specific chromenone and carbamate structure.
Coumarin derivatives: Similar photophysical properties but lack the carbamate linkage.
Phenyl carbamates: Similar carbamate linkage but lack the chromenone moiety.
Uniqueness
This compound is unique because it combines the properties of both chromenone and carbamate structures. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to compounds with only one of these features.
Properties
IUPAC Name |
methyl N-[4-(2-oxochromen-3-yl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-21-17(20)18-13-8-6-11(7-9-13)14-10-12-4-2-3-5-15(12)22-16(14)19/h2-10H,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSNOLYOBSOCKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)C2=CC3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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